5-Cyclopropoxy-N-methyl-2-nitrobenzamide
Description
5-Cyclopropoxy-N-methyl-2-nitrobenzamide is a nitroaromatic compound featuring a cyclopropoxy substituent at the 5-position and a methyl group on the amide nitrogen. The 2-nitro group is a critical functional moiety, as nitroreductase enzymes can reduce it under hypoxic or enzymatic conditions, making such compounds candidates for prodrug therapies like antibody-directed enzyme-prodrug therapy (ADEPT) .
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C11H12N2O4/c1-12-11(14)9-6-8(17-7-2-3-7)4-5-10(9)13(15)16/h4-7H,2-3H2,1H3,(H,12,14) |
InChI Key |
QVNCXMYIKRYXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases for the subsequent steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide structure allows for various substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
5-Cyclopropoxy-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide structure allows for binding to various proteins and enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between 5-cyclopropoxy-N-methyl-2-nitrobenzamide and related compounds:
Key Observations:
- Substituent Position: Unlike SN 23862 and its 4-substituted analogues, the cyclopropoxy group in the target compound occupies the 5-position.
- Electronic Effects: The cyclopropoxy group (electron-donating via oxygen lone pairs) contrasts with electron-withdrawing groups like nitro (SN 23862) or chloro ( compound).
Reduction Potential and Cytotoxicity
Evidence from 4-substituted analogues (e.g., SN 23862 derivatives) reveals that:
- For example, the 4-SO₂Me analogue (12d) showed similar electronic properties to SN 23862 but exhibited lower activation (IC50 ratio of 26 vs. 145), suggesting steric or conformational factors influence enzyme binding .
- Cytotoxicity : In aerobic conditions, cytotoxicity of 4-substituted analogues correlated with substituent σp values (electron-donating groups increased toxicity). The target compound’s 5-cyclopropoxy group, being moderately electron-donating, may confer higher inherent cytotoxicity than 4-nitro or 4-SO₂Me analogues.
Enzyme Activation in ADEPT
- NR2 Nitroreductase Activation: For 4-substituted compounds, activation by NR2 enzyme (measured via IC50 ratios) was less dependent on substituent electronics than inherent cytotoxicity.
- This could make the chloro analogue a better substrate for nitroreductase, though direct data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
